molecular formula C29H35ClN2O B3036890 1-(4-Benzylpiperazin-1-yl)-2-[2-(4-chlorophenyl)-2-adamantyl]ethanone CAS No. 400085-10-1

1-(4-Benzylpiperazin-1-yl)-2-[2-(4-chlorophenyl)-2-adamantyl]ethanone

Cat. No.: B3036890
CAS No.: 400085-10-1
M. Wt: 463.1 g/mol
InChI Key: JFUMQHLNKIOHTC-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-2-[2-(4-chlorophenyl)-2-adamantyl]ethanone is a complex organic compound that features a piperazine ring, a benzyl group, a chlorophenyl group, and an adamantyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-[2-(4-chlorophenyl)-2-adamantyl]ethanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Incorporation of the Chlorophenyl Group: The chlorophenyl group can be attached through a Friedel-Crafts alkylation reaction.

    Addition of the Adamantyl Group: The adamantyl group can be introduced via a Grignard reaction or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperazin-1-yl)-2-[2-(4-chlorophenyl)-2-adamantyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution; chlorinating agents for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2-[2-(4-chlorophenyl)-2-adamantyl]ethanone would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or interacting with cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzylpiperazin-1-yl)-2-[2-(4-fluorophenyl)-2-adamantyl]ethanone
  • 1-(4-Benzylpiperazin-1-yl)-2-[2-(4-bromophenyl)-2-adamantyl]ethanone
  • 1-(4-Benzylpiperazin-1-yl)-2-[2-(4-methylphenyl)-2-adamantyl]ethanone

Uniqueness

1-(4-Benzylpiperazin-1-yl)-2-[2-(4-chlorophenyl)-2-adamantyl]ethanone is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The adamantyl group also imparts rigidity and bulkiness to the molecule, potentially affecting its interactions with biological targets.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-[2-(4-chlorophenyl)-2-adamantyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35ClN2O/c30-27-8-6-24(7-9-27)29(25-15-22-14-23(17-25)18-26(29)16-22)19-28(33)32-12-10-31(11-13-32)20-21-4-2-1-3-5-21/h1-9,22-23,25-26H,10-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUMQHLNKIOHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3(C4CC5CC(C4)CC3C5)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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